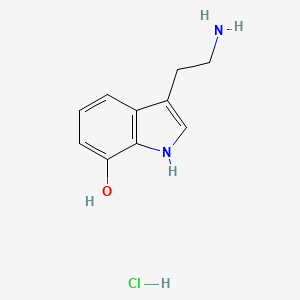

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

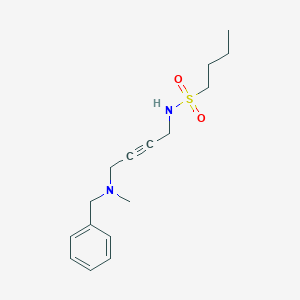

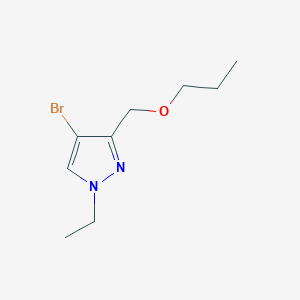

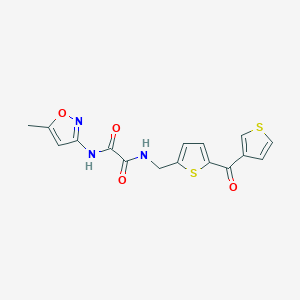

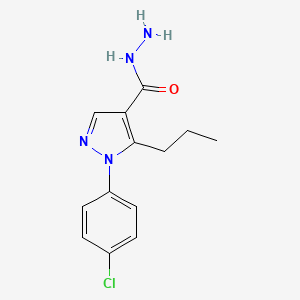

“3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride” is a compound that is related to tryptamine, a biogenic amine . Tryptamine is a monoamine alkaloid that behaves as a neurotransmitter and is also used as a psychedelic drug . It has shown potential as an anti-tumor agent due to its high cytotoxicity .

Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride” is likely to be similar to that of tryptamine, which contains an indole ring substituted at the 3-position by an ethanamine . The conformational preferences of tryptamine were explained by hyperconjugative interactions .

Scientific Research Applications

Antioxidant Properties

TRA, along with other indolic compounds, acts as a potent antioxidant. It protects lipids and proteins from peroxidation, contributing to overall cellular health. The indole structure significantly influences their antioxidant efficacy in biological systems .

Structural Studies

Researchers have explored TRA’s conformational space using molecular dynamics simulations and density functional theory calculations. Understanding its preferred conformers and electronic properties enhances our knowledge of its stability and reactivity .

Drug Development

Given TRA’s neurotransmitter properties and antioxidant effects, it may hold promise for drug development. Researchers explore its potential in treating neurological disorders, mood-related conditions, and oxidative stress-related diseases.

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride is the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, cardiovascular system, and the smooth muscles in the gastrointestinal tract .

Mode of Action

3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride interacts with its target, the 5-HT2A receptor, by binding to it and modulating its activity . This compound has been shown to have selective receptor pharmacology for the 5-HT2A over 5-HT2B agonist activity . This selectivity is important as it reduces the risk of undesirable side effects such as cardiac valvulopathy .

Biochemical Pathways

The action of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride on the 5-HT2A receptor affects the serotonin system, which is involved in numerous biochemical pathways in the body. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions . By modulating the activity of the 5-HT2A receptor, this compound can influence these serotonin-dependent pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride’s action are primarily related to its modulation of the 5-HT2A receptor. By selectively binding to this receptor, the compound can influence the serotonin system and potentially produce therapeutic benefits similar to those of psilocin . These benefits may include the treatment of conditions such as alcoholism, depression, and other central nervous system disorders .

properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUBNPKLRQADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

640281-46-5 |

Source

|

| Record name | 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)